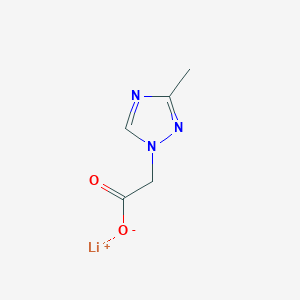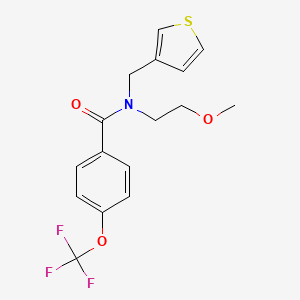
3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Crystallography and Charge Density Studies
3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has been studied in the field of crystallography. A charge density study was performed on a crystalline form of the compound, providing insights into weak intermolecular interactions such as C-H...O, C-H...π, and π...π interactions in the crystal lattice. These studies help understand the structural and electronic properties of the molecule (Chopra et al., 2006).
2. Chemical Reactions and Synthesis
The compound has been used in various chemical reactions, particularly in the synthesis of novel organic compounds. For instance, its reaction with sulfene and dichloroketene has been explored for the synthesis of 1,2-oxathiino[6,5-e]indole and pyrano[2,3-e]indole derivatives. Such studies contribute to the development of new synthetic routes in organic chemistry (Mosti et al., 1979).
3. Polymorph Studies
The compound has been subject to research on polymorphism. Studies have examined how different solvents can lead to the formation of centric and non-centric polymorphic pairs of this indole derivative. Such research is crucial for understanding the polymorphic behavior of pharmaceutical compounds, which can impact their bioavailability and stability (Choudhury et al., 2006).
4. Antiviral Activity
Some derivatives of this compound have been synthesized and evaluated for their antiviral activity. Research in this area contributes to the development of new antiviral agents, which is crucial for addressing various viral infections (Rusinov et al., 2012).
5. Pharmaceutical Research
The compound and its derivatives have been explored for their potential in pharmaceutical applications. For example, studies have investigated its use in synthesizing new compounds with potential anti-inflammatory and analgesic properties, contributing to the search for new therapeutic agents (Amir et al., 2008).
Orientations Futures
The future directions for 3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one could involve further exploration of its synthesis methods and potential applications in medicinal chemistry. As it is an important structure motif in medicinal chemistry, there could be potential for its use in the development of new pharmaceutical compounds .
Mécanisme D'action
Target of Action
The compound 3-Phenyl-1,5,6,7-Tetrahydro-4H-Indol-4-One, also known as 3-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE, is an important structure motif in medicinal chemistry . It is known to interact with various targets, including enzymes, receptors, and proteins, promoting optimal binding to the active sites of enzymes . .
Mode of Action
It is known that the nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes . This binding can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
The compound is known to affect various biochemical pathways due to its interaction with different targets . .
Propriétés
IUPAC Name |
3-phenyl-1,5,6,7-tetrahydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-13-8-4-7-12-14(13)11(9-15-12)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFXWZDNXGBMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile](/img/structure/B3004458.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B3004460.png)



![N-(4,5-dimethylthiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3004467.png)
![N-[1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinolin-5-yl]methanesulfonamide](/img/structure/B3004469.png)
![3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3004470.png)

![Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004473.png)
![N-phenyl-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B3004474.png)
![1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3004475.png)
![3-(4-Bromophenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3004476.png)
